Product packaging for 3-(Tert-Octylamino)Propionitrile(Cat. No.:CAS No. 86375-28-2)

3-(Tert-Octylamino)Propionitrile

Cat. No.: B1583971
CAS No.: 86375-28-2
M. Wt: 182.31 g/mol
InChI Key: NJRROXHFUFARLU-UHFFFAOYSA-N
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Description

Contextual Significance of Beta-Amino Nitrile Frameworks

The β-amino nitrile scaffold is a crucial structural motif in organic chemistry due to its inherent reactivity and synthetic versatility. These compounds are characterized by an amino group and a nitrile group separated by two carbon atoms. This arrangement allows them to serve as valuable precursors to a wide range of important molecules.

One of the most significant applications of β-amino nitriles is in the synthesis of β-amino acids. hilarispublisher.com β-amino acids are vital components of numerous biologically active peptides, natural products, and pharmaceutical agents. hilarispublisher.com Synthetic peptides that incorporate β-amino acids often exhibit enhanced stability against enzymatic degradation, making them attractive for drug development. hilarispublisher.com The conversion of the nitrile group in β-amino nitriles to a carboxylic acid provides a direct route to these valuable building blocks.

Furthermore, the β-amino nitrile framework is a precursor to vicinal diamines, which are essential ligands in coordination chemistry and catalysis. The reduction of the nitrile group to an amine function yields a 1,3-diamine, a structural element present in many natural products and pharmacologically active compounds. The synthesis of β-amino nitriles can be achieved through various methods, including the ring-opening of aziridines with cyanide sources or the addition of amines to α,β-unsaturated nitriles, a process known as the aza-Michael addition. sigmaaldrich.com

Strategic Positioning of Alkylamino Propionitriles in Organic Synthesis and Medicinal Chemistry

Within the broader class of β-amino nitriles, alkylamino propionitriles hold a specific and strategic position, particularly in the realms of organic synthesis and medicinal chemistry. The nitrile group itself is a highly valuable functional group in drug design. nih.govnih.gov Its incorporation into a molecule can enhance binding affinity to biological targets, improve pharmacokinetic properties such as metabolic stability and solubility, and serve as a bioisostere for other functional groups like carbonyls or halogens. researchgate.net More than 60 drugs approved by the U.S. Food and Drug Administration contain a cyano group, highlighting its importance in modern pharmaceuticals. nih.gov

The propionitrile (B127096) segment provides a three-carbon chain, a common structural unit in organic molecules. wikipedia.org The presence of the alkylamino group, such as the tert-octyl group in 3-(Tert-Octylamino)Propionitrile, significantly influences the molecule's physical and chemical properties. The nature of the alkyl group can modulate the molecule's lipophilicity, steric hindrance, and basicity. For instance, the bulky tert-octyl group can direct the outcome of chemical reactions by sterically shielding the nitrogen atom.

Alkylamino propionitriles are versatile intermediates. For example, 3-(Benzylamino)propionitrile is used as a starting material for the synthesis of key chiral building blocks for biologically active compounds. sigmaaldrich.com The general class of 3-aminopropionitriles can be prepared by reacting an amine with acrylonitrile (B1666552) over a heterogeneous catalyst. google.com This highlights the role of compounds like this compound as intermediates whose properties can be fine-tuned by the choice of the alkyl group on the amine. This strategic positioning makes them valuable tools for chemists creating new molecules with specific functions.

Chemical Properties of this compound

PropertyValue
CAS Number 86375-28-2
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
InChI Key InChI=1S/C11H22N2/c1-10(2,3)9-11(4,5)13-8-6-7-12/h13H,6,8-9H2,1-5H3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2 B1583971 3-(Tert-Octylamino)Propionitrile CAS No. 86375-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10(2,3)9-11(4,5)13-8-6-7-12/h13H,6,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRROXHFUFARLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341556
Record name 3-(Tert-Octylamino)Propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86375-28-2
Record name 3-(Tert-Octylamino)Propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86375-28-2
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Methodologies for the Synthesis of 3 Tert Octylamino Propionitrile

Nucleophilic Addition of Amines to Acrylonitrile (B1666552)

The primary and most well-established method for synthesizing 3-(tert-octylamino)propionitrile is through the nucleophilic addition of tert-octylamine (B44039) to acrylonitrile, a reaction commonly known as cyanoethylation. wikipedia.orgorganicreactions.org This reaction is a classic example of a Michael-type addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound or its analogue. wikipedia.orgorganicreactions.org In this case, the amine acts as the nucleophile, and acrylonitrile serves as the Michael acceptor. wikipedia.org

Elucidation of Reaction Conditions and Catalyst Systems

The cyanoethylation of amines can be influenced by several factors, including temperature, solvent, and the presence of a catalyst. While some aliphatic amines can react with acrylonitrile without a catalyst, the reaction is often facilitated by the presence of either acidic or basic catalysts. organicreactions.orggoogle.com

For the addition of amines to acrylonitrile, alkaline catalysts such as hydroxides, alkoxides, and strongly basic quaternary ammonium (B1175870) hydroxides are particularly effective. organicreactions.org The reaction is often exothermic, necessitating cooling to prevent the polymerization of acrylonitrile. organicreactions.org The use of inert solvents can also be beneficial in controlling the reaction rate and dissipating heat. organicreactions.org

In the context of aromatic amines, which are generally less reactive than aliphatic amines, acidic catalysts are often required. google.com Examples of such catalysts include acetic acid, cuprous chloride, cuprous acetate, and mineral acids. google.com A notable advancement in this area is the use of heterogeneous catalysts like silica-alumina, which simplifies product recovery from the reaction mixture. google.com These reactions are typically carried out in the liquid phase at elevated temperatures, ranging from 80°C to 300°C. google.com

Table 1: Catalyst Systems for Cyanoethylation of Amines

Catalyst TypeExamplesAmine Type
AlkalineHydroxides, Alkoxides, Quaternary Ammonium HydroxidesAliphatic Amines
AcidicAcetic Acid, Cuprous Chloride, Mineral AcidsAromatic Amines
HeterogeneousSilica-AluminaAromatic Amines

Mechanistic Pathways of Amine-Acrylonitrile Adduct Formation

The mechanism of cyanoethylation involves the nucleophilic attack of the amine on the β-carbon of acrylonitrile. wikipedia.org The β-carbon is electron-deficient due to the electron-withdrawing effect of the adjacent nitrile group, making it susceptible to attack by the lone pair of electrons on the nitrogen atom of the amine. wikipedia.org

The reaction is typically initiated by a base, which can deprotonate the amine to increase its nucleophilicity. The resulting anion then adds to the acrylonitrile molecule. Subsequent protonation of the intermediate carbanion yields the final β-amino nitrile product. wikipedia.org

Exploration of Alternative Synthetic Routes for Amino Nitrile Derivatives

While cyanoethylation is a direct and common method, other synthetic strategies exist for the preparation of amino nitrile derivatives. One such alternative involves the alkylation of a substrate with 3-chloropropionitrile. wikipedia.org Another approach is the reduction of nitriles, amides, or nitro compounds. libretexts.org For instance, an alkyl halide can be converted to a primary amine through a two-step process involving an SN2 reaction with a cyanide anion to form a nitrile, followed by reduction with a reagent like lithium aluminum hydride. libretexts.org

Reductive amination of aldehydes and ketones also presents a viable pathway to amines, which could then potentially be further functionalized. libretexts.org This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. libretexts.org

More recently, novel multicomponent reactions have been developed for the synthesis of β-aminonitriles. rsc.orgrsc.org One such metal-free reaction involves arynes, imines, and nitriles, allowing for the formation of two new carbon-carbon and carbon-nitrogen bonds in a single step. rsc.org

Advancements in Catalytic Synthesis of Beta-Amino Nitriles

The field of catalytic synthesis of β-amino nitriles has seen significant progress, with a focus on developing more efficient and selective catalysts. Ceric ammonium nitrate (B79036) has been shown to effectively catalyze the aza-Michael reaction of amines with α,β-unsaturated compounds in water, offering a procedurally simple and environmentally friendly method. organic-chemistry.org

Solid lithium perchlorate (B79767) has been utilized to mediate the addition of primary and secondary amines to α,β-unsaturated nitriles under solvent-free conditions. organic-chemistry.org Furthermore, cellulose-supported copper(0) has emerged as a recyclable catalyst for the aza-Michael reaction, providing excellent yields of β-amino compounds. organic-chemistry.org

The use of metal pincer complexes, particularly those based on ruthenium, has shown promise in the hydrogenation of nitriles to primary amines under relatively mild conditions. rug.nl Additionally, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with a trialkylamine base can promote the in-situ formation of a silyl (B83357) ketene (B1206846) imine from acetonitrile, which can then react with electrophiles to yield β-substituted nitriles. richmond.edu

Table 2: Modern Catalysts for β-Amino Nitrile Synthesis

CatalystReaction TypeKey Features
Ceric Ammonium NitrateAza-Michael AdditionWater as solvent, mild conditions. organic-chemistry.org
Solid Lithium PerchlorateAza-Michael AdditionSolvent-free, room temperature. organic-chemistry.org
Cellulose-supported Copper(0)Aza-Michael AdditionRecyclable, excellent yields. organic-chemistry.org
Ruthenium Pincer ComplexesNitrile HydrogenationMild conditions for amine synthesis. rug.nl
TMSOTf / TrialkylamineSilyl Ketene Imine FormationIn-situ generation of nucleophile. richmond.edu

Intrinsic Chemical Reactivity and Synthetic Transformations of 3 Tert Octylamino Propionitrile

Oxidative Processes and Product Characterization

The tertiary amine moiety of 3-(tert-octylamino)propionitrile is susceptible to oxidation. Treatment of tert-octylamine (B44039) with oxidizing agents such as hydrogen peroxide in the presence of sodium tungstate (B81510) dihydrate can lead to the formation of nitroso-tert-octane. orgsyn.org Similarly, peracetic acid can also effect this transformation. orgsyn.org While specific studies on the oxidation of this compound are not detailed, the reactivity of the analogous tert-octylamine suggests that the tertiary amine group in the subject compound would be the primary site of oxidation under similar conditions, potentially yielding the corresponding N-oxide or other oxidation products. The bulky tert-octyl group significantly influences the steric environment around the nitrogen atom, which can affect the rate and outcome of the oxidation reaction. orgsyn.org

Reductive Modifications of the Nitrile Functionality

The nitrile group in this compound can undergo various reductive transformations to yield valuable amine products. These methods include catalytic hydrogenation, reductive amination, and transfer hydrogenation.

Catalytic Hydrogenation to Corresponding Amines

Catalytic hydrogenation is a fundamental method for the reduction of nitriles to primary amines. researchgate.netrsc.org This process typically involves the use of hydrogen gas and a metal catalyst. Various catalysts, including those based on nickel, palladium, and rhodium, have been shown to be effective for the hydrogenation of aliphatic nitriles. rsc.orgnih.govacs.orggoogle.com For instance, a silicon carbide-supported nickel catalyst has demonstrated high performance in the hydrogenation of nitriles to primary amines without the need for ammonia (B1221849) addition. rsc.org The reaction mechanism generally proceeds through an imine intermediate, which is further reduced to the primary amine. researchgate.net The prevention of side reactions, such as the formation of secondary and tertiary amines, is a key challenge and can often be controlled by the choice of catalyst, solvent, and the addition of basic substances. acs.orggoogle.com

Catalyst SystemSubstrate TypeProductKey Features
Polysilane/SiO₂-supported PdVarious nitrilesPrimary aminesEffective under continuous-flow conditions, mild reaction conditions. nih.gov
Ni/SiCNitrilesPrimary aminesHigh performance without ammonia addition, high hydrogen spillover capacity. rsc.org
Rhodium catalyst with a basic substanceOrganic nitrilesPrimary aminomethyl groupsHigh conversion and selectivity in a two-phase solvent system. google.com
Nickel-doped black titaniaNitrilesPrimary aminesEnables direct hydrogenation without additives. acs.org

Reductive Amination with External Amines

Reductive amination provides a route to synthesize secondary or tertiary amines by reacting a nitrile with an external primary or secondary amine in the presence of a reducing agent. google.com This process is a valuable tool for creating more complex amine structures. The reaction of a nitrile with a secondary amine, for example, can yield a tertiary amine. google.com Heterogeneous catalysts are often employed, and the addition of an alkaline compound can enhance selectivity. google.com The conditions for reductive amination, including temperature and hydrogen pressure, are critical for achieving high conversion and selectivity. google.com

Transfer Hydrogenation Approaches

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas by employing a hydrogen donor molecule in the presence of a catalyst. lookchem.comgoogle.com For the reduction of nitriles, amines themselves can serve as hydrogen donors in the presence of a suitable catalyst. google.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. lookchem.com However, the success of transfer hydrogenation can be substrate-dependent, with some aliphatic nitriles showing limited reactivity under certain conditions. lookchem.com A method for the reductive amination of nitriles with secondary amines using transfer hydrogenation has been developed, which proceeds under mild conditions using a palladium catalyst and a dialkylammonium formate (B1220265) as the hydrogen donor. google.com

Substitution Reactions on the Propionitrile (B127096) Moiety

The propionitrile backbone of this compound can potentially undergo substitution reactions, although the bulky tert-octylamino group may present significant steric hindrance. In general, the carbon atom alpha to the nitrile group can be deprotonated by a strong base to form a carbanion, which can then react with various electrophiles. However, the presence of the amine proton could complicate such reactions. More commonly, substitution reactions involving the nitrile group itself are preceded by its conversion to other functional groups. For instance, the synthesis of propionitrile derivatives can be achieved through the reaction of an alkyl halide with a cyanide salt, a classic example of a nucleophilic substitution reaction. byjus.com

Hydrolysis and Amidation Reactions of the Nitrile Group

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of either an amide or a carboxylic acid. chemguide.co.uklumenlearning.comchemistrysteps.com The reaction proceeds in two stages: the nitrile is first hydrated to an amide, which can then be further hydrolyzed to a carboxylic acid and ammonia (or an ammonium (B1175870) salt). chemguide.co.ukdoubtnut.com

Mild reaction conditions can be employed to stop the reaction at the amide stage. ncert.nic.in For example, using a limited amount of water or specific catalysts can favor the formation of the amide. commonorganicchemistry.comchemistrysteps.com The Ritter reaction offers another route to N-substituted amides from nitriles by reacting them with an alcohol or alkene in the presence of a strong acid. libretexts.orgresearchgate.net Furthermore, direct amidation of nitriles with amines can be achieved using ruthenium catalysts. acs.org

The choice of acidic or basic catalysis determines the final product. Acidic hydrolysis typically yields the free carboxylic acid and an ammonium salt, while alkaline hydrolysis produces a salt of the carboxylic acid and ammonia gas. chemguide.co.uk

ReactionReagentsIntermediate ProductFinal Product
Acid HydrolysisDilute Acid (e.g., HCl), HeatAmideCarboxylic Acid, Ammonium Salt. chemguide.co.uk
Alkaline HydrolysisBase (e.g., NaOH), HeatAmideCarboxylate Salt, Ammonia. chemguide.co.uk
Partial HydrolysisMildly basic conditions with H₂O₂Amide-
Ritter ReactionAlcohol/Alkene, Strong Acid-N-substituted Amide. libretexts.org
Ruthenium-catalyzed AmidationAmine, Ru catalyst-Amide. acs.org

Impact of Steric Hindrance from the Tert-Octyl Group on Reaction Selectivity and Kinetics

The chemical behavior of this compound is significantly influenced by the presence of the bulky tertiary-octyl (tert-octyl) group attached to the nitrogen atom. This substituent, characterized by a quaternary carbon atom bonded to three methyl groups and a larger alkyl chain, imposes considerable steric hindrance around the amino and propionitrile functionalities. This steric bulk plays a pivotal role in dictating the molecule's reactivity, influencing both the speed of reactions (kinetics) and the preferential formation of certain products over others (selectivity).

The concept of steric hindrance refers to the spatial arrangement of atoms within a molecule and the resulting non-bonding interactions that can impede the approach of reactants. accessscience.com In the case of this compound, the large tert-octyl group can shield the nitrogen atom and the adjacent propionitrile group from incoming reagents. This has profound implications for various chemical transformations.

Influence on Reaction Kinetics:

The rate of a chemical reaction is often dependent on the frequency and energy of collisions between reacting molecules. The bulky tert-octyl group in this compound can significantly slow down reaction rates by physically obstructing the path of a reactant to the reactive sites of the molecule, namely the lone pair of electrons on the nitrogen atom and the electrophilic carbon of the nitrile group. ncert.nic.in

For instance, in nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile, the tert-octyl group will hinder its approach to an electrophilic center. This is a well-documented phenomenon in SN2 reactions, where the presence of bulky substituents near the nucleophilic atom dramatically decreases the reaction rate. ncert.nic.in

Table 1: Illustrative Relative Reaction Rates for N-Alkylation of Amines

AmineAlkylating AgentRelative Rate (Illustrative)
AmmoniaMethyl Iodide1000
MethylamineMethyl Iodide500
Di-isopropylamineMethyl Iodide10
This compound Methyl Iodide Very Low (<<1)

This table is for illustrative purposes to show the expected trend based on steric hindrance principles and does not represent actual experimental data for this compound.

Similarly, reactions involving the nitrile group can also be affected. The hydrolysis of nitriles, for example, can proceed under acidic or basic conditions. openstax.org The approach of a hydroxide (B78521) ion or a water molecule to the electrophilic carbon of the nitrile can be sterically hindered by the adjacent bulky tert-octylamino group, leading to slower hydrolysis rates compared to less hindered nitriles.

Influence on Reaction Selectivity:

Steric hindrance is a critical factor in controlling the selectivity of a reaction, which functional group reacts (chemoselectivity) and at which position (regioselectivity). youtube.com In a molecule with multiple reactive sites like this compound, the less sterically hindered site will often react preferentially.

Consider a reaction where both the secondary amine and the nitrile group could potentially react. The bulky tert-octyl group may render the nitrogen atom less accessible than the nitrile group to certain reagents, thereby favoring reactions at the nitrile functionality.

Furthermore, in reactions where different products can be formed, steric hindrance can dictate the major product. For example, in the case of elimination reactions adjacent to the tert-octyl group (if a suitable leaving group were present), the formation of the thermodynamically more stable, more substituted alkene (Zaitsev's rule) might be disfavored due to the steric strain it would introduce. Instead, the formation of the less substituted alkene (Hofmann product) might be preferred.

The table below provides a hypothetical scenario for the selectivity in a reaction with a reagent that can potentially react at either the amine or nitrile group, illustrating the expected influence of the tert-octyl group.

Table 2: Hypothetical Selectivity in the Reaction of this compound

ReagentPotential Reaction SitesExpected Major ProductRationale
Bulky ElectrophileAmine (N-alkylation), Nitrile (Lewis acid coordination)Reaction at NitrileThe tert-octyl group severely hinders the approach of a bulky electrophile to the nitrogen atom.
Small, Hard Nucleophile (e.g., H-)Nitrile (Reduction)Reduction of Nitrile to AmineThe nitrile carbon is more accessible than attempting a reaction at the sterically shielded nitrogen.

This table presents a hypothetical analysis based on established principles of steric hindrance and does not reflect specific experimental outcomes.

Unveiling the Synthetic Potential of this compound in Advanced Chemical Applications

The chemical compound this compound is a notable molecule within the realm of organic synthesis, characterized by its unique structural features that offer a gateway to a variety of chemical transformations. This article explores the research applications of this compound, focusing on its role as a versatile building block in the synthesis of complex molecules, its potential utility in the creation of pharmaceutical and agrochemical precursors, and its prospective contributions to the principles of green chemistry.

Chemical Profile of this compound

PropertyValue
CAS Number 86375-28-2 oakwoodchemical.com
Molecular Formula C11H22N2 oakwoodchemical.com
Molecular Weight 182.31 g/mol oakwoodchemical.com
IUPAC Name 3-((1,1,3,3-tetramethylbutyl)amino)propanenitrile
Synonyms N-(2-Cyanoethyl)-tert-octylamine

Research Applications in Advanced Chemical Synthesis

While detailed, publicly available research on the specific applications of 3-(Tert-Octylamino)Propionitrile is limited, its chemical structure, featuring a sterically hindered secondary amine and a reactive nitrile group, suggests significant potential in various synthetic contexts. Chemical suppliers often categorize it as a versatile small molecule scaffold, indicating its utility as a foundational element for constructing more complex chemical architectures.

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The secondary amine provides a nucleophilic site for a wide range of reactions, including alkylation, acylation, and arylation, allowing for the introduction of diverse substituents. The bulky tert-octyl group can serve as a protecting group or a solubilizing moiety, and it can also impart specific steric and electronic properties to the final molecule.

The nitrile functional group is a highly versatile precursor to other important functionalities. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it a useful tool for the synthesis of intricate organic molecules.

Potential Transformations of this compound:

Functional GroupReaction TypePotential Product Functionality
Secondary AmineAlkylationTertiary Amine
Secondary AmineAcylationAmide
NitrileReductionPrimary Amine
NitrileHydrolysisCarboxylic Acid
NitrileGrignard ReactionKetone

Nitrogen-containing compounds are fundamental to the structure of a vast number of pharmaceuticals. The secondary amine and the latent primary amine (via nitrile reduction) in this compound make it an interesting candidate for the synthesis of pharmaceutical intermediates. The introduction of a cyanoethyl group onto a bulky amine scaffold is a common strategy in medicinal chemistry to create spacers or to introduce a reactive handle for further functionalization. While specific examples for this compound are not prevalent in the literature, analogous structures are often explored in the development of new therapeutic agents.

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on nitrogen-containing heterocyclic and aliphatic compounds for the development of new pesticides and herbicides. The functional groups present in this compound could potentially be utilized in the synthesis of novel agrochemical candidates. The lipophilic tert-octyl group could enhance the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, a desirable property for many active ingredients in crop protection.

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The utility of building blocks like this compound can be assessed from a green chemistry perspective. Its bifunctional nature could potentially allow for more convergent and atom-economical synthetic routes, reducing the number of steps and the amount of waste generated.

Furthermore, exploring its use in solvent-free reactions or with environmentally benign catalysts would align with the goals of sustainable chemistry. The development of efficient, one-pot reactions utilizing this intermediate could contribute to greener synthetic methodologies by minimizing purification steps and solvent usage. However, specific research demonstrating the application of this compound in established green chemistry protocols is not yet widely reported.

Investigations in Biological and Biomedical Sciences

Neuropharmacological Research Avenues: An Unexplored Landscape

The potential impact of 3-(Tert-Octylamino)Propionitrile on the central nervous system is currently unknown. The exploration of chemical compounds for neuropharmacological activity is a critical area of research for the development of new therapeutics for a variety of neurological and psychiatric disorders. However, for this specific compound, fundamental investigations appear not to have been undertaken or publicly reported.

Modulation of Neurotransmitter Systems

There is no available data to suggest that this compound has been studied for its ability to modulate neurotransmitter systems. Such research would typically involve in vitro and in vivo experiments to determine if the compound alters the synthesis, release, reuptake, or metabolism of key neurotransmitters such as dopamine, serotonin, norepinephrine, GABA, or glutamate.

Receptor Binding and Signaling Pathway Interactions

Information regarding the affinity of this compound for any neuronal receptor is absent from the scientific literature. Receptor binding assays are fundamental to understanding the mechanism of action of a neuroactive compound. These studies would reveal whether the compound interacts with specific receptor subtypes and how it might initiate or inhibit intracellular signaling pathways.

Evaluation as Potential Anticonvulsant Agents

There are no published studies evaluating this compound for anticonvulsant properties. Standard preclinical models of epilepsy, such as the maximal electroshock (MES) test or the pentylenetetrazol (PTZ) seizure model, have not been used to assess the efficacy of this compound in preventing or reducing seizure activity.

Assessment as Potential Anxiolytic Compounds

The potential anxiolytic effects of this compound have not been investigated. Preclinical behavioral tests in animal models, such as the elevated plus maze or the light-dark box test, which are commonly used to screen for anxiety-reducing properties, have not been reported for this compound.

Biocatalytic Transformations and Enzyme Interactions: A Field Open for Discovery

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a field of growing importance in green chemistry and pharmaceutical synthesis. Nitrilases, in particular, are enzymes that hydrolyze nitriles to valuable carboxylic acids and ammonia (B1221849), often with high selectivity.

Substrate for Nitrilase-Mediated Hydrolysis

There is no scientific literature available that documents the use of this compound as a substrate for any nitrilase enzyme. Research in this area would involve screening a variety of nitrilases from different microbial sources to determine if any can efficiently hydrolyze the nitrile group of this compound. Such a study would assess the reaction kinetics and the potential for producing the corresponding carboxylic acid, 3-(tert-octylamino)propionic acid. The bulky tert-octyl group may present a significant steric hindrance, influencing its recognition and processing by the active site of nitrilase enzymes.

Characterization of Biotransformation Pathways

The biotransformation of this compound is anticipated to proceed through two principal metabolic routes, targeting the distinct functional moieties of the molecule: the tert-octylamino group and the propionitrile (B127096) group. While direct metabolic studies on this specific compound are not extensively documented, its pathways can be inferred from the known metabolism of structurally related alkylamines and nitriles.

The tert-octylamino portion of the molecule is likely metabolized by the cytochrome P450 (CYP) enzyme system, a primary pathway for the biotransformation of many xenobiotics. nih.gov Oxidative reactions catalyzed by CYP enzymes are expected to occur at the nitrogen atom and the alkyl chain. Metabolism of secondary amines by CYP enzymes can lead to the formation of primary amines and secondary hydroxylamines as primary metabolites. researchgate.net These transformations increase the polarity of the molecule, facilitating its subsequent conjugation and excretion.

The propionitrile group is expected to undergo enzymatic hydrolysis. This can occur via two main pathways. One pathway involves a one-step hydrolysis catalyzed by a nitrilase enzyme, directly converting the nitrile to a carboxylic acid. A more common, two-step pathway involves the action of nitrile hydratase, which converts the nitrile to an amide intermediate, followed by the action of an amidase to produce the corresponding carboxylic acid and ammonia. researchgate.netnih.govresearchgate.net In the context of this compound, this would result in the formation of 3-(tert-octylamino)propionic acid.

These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. The resulting metabolites, being more water-soluble, are more readily excreted through renal or biliary pathways.

Studies in Cellular and Disease Models (referencing related derivatives)

The biological effects of aminopropionitrile derivatives, particularly β-aminopropionitrile (BAPN), have been investigated in various cellular and disease models. These studies provide insights into the potential activities of related compounds like this compound.

Effects on Extracellular Matrix Remodeling (e.g., Collagen Cross-linking Inhibition)

β-aminopropionitrile is a well-characterized and irreversible inhibitor of lysyl oxidase (LOX), an essential enzyme in the cross-linking of collagen and elastin. hmdb.ca By inhibiting LOX, BAPN prevents the formation of stable covalent bonds between collagen fibrils, leading to a decrease in the tensile strength and stability of connective tissues.

In vitro studies using osteoblasts have demonstrated that treatment with BAPN leads to a significant reduction in mature collagen crosslinks. This inhibition of enzymatic crosslinking also results in an increase in the D-spacing of collagen fibrils, which is the characteristic periodic spacing of collagen molecules.

Experimental ModelBAPN ConcentrationObserved Effects on Collagen
In vitro osteoblast culture0.25mM- Significant reduction in mature/immature crosslink ratio- Increase in collagen D-spacing
In vitro osteoblast culture0.5 mM, 1.0 mM, 2.0 mM- Inhibition of β- and γ-chain formation in collagen- Decreased levels of divalent (DHLNL, HLNL) and trivalent (pyridinoline) crosslinks

This table summarizes the effects of β-aminopropionitrile (BAPN) on collagen cross-linking in in vitro models.

Impact on Tumorigenesis and Immune Modulation

The role of aminopropionitrile derivatives in cancer is linked to their ability to modulate the tumor microenvironment. The enzyme lysyl oxidase, inhibited by BAPN, is often upregulated in tumors and contributes to cancer progression by promoting the cross-linking of the extracellular matrix, which can enhance tumor stiffness and promote metastasis.

While direct studies on this compound are limited, research on BAPN suggests that by inhibiting LOX, it may have anti-tumor effects. Some studies have explored its potential as an anticancer agent. youtube.com Furthermore, some aminopropionitrile derivatives have been shown to have immunomodulatory effects. For instance, certain peptides and small molecules can modulate the function of immune cells like macrophages and neutrophils, and influence the production of cytokines, which are key signaling molecules in the immune system. nih.govlabshake.comadmescope.com

Influence on Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)

The process of epithelial-mesenchymal transition (EMT) is a critical step in cancer metastasis, where epithelial cells acquire mesenchymal characteristics, enabling them to migrate and invade surrounding tissues. The inhibition of lysyl oxidase by BAPN has been shown to affect these processes.

In studies with cervical carcinoma cells, BAPN was found to block hypoxia-induced EMT, inhibiting the associated morphological changes and reducing the invasion and migration capacities of the cancer cells. nih.gov Furthermore, BAPN has been observed to inhibit fibroblast migration in a dose-dependent manner in in vitro wound healing models. This suggests that aminopropionitrile derivatives could potentially interfere with the metastatic cascade.

Cell LineConditionBAPN TreatmentEffect on Migration/Invasion
HeLa and SiHa (cervical carcinoma)Hypoxia500 μMSignificantly reduced hypoxia-elicited cell invasion and migration. nih.gov
Chicken tendon fibroblastsIn vitro wound model0.25 and 0.5 mMDose-dependent inhibition of fibroblast migration.

This table illustrates the inhibitory effects of β-aminopropionitrile (BAPN) on cell migration and invasion in different experimental settings.

Advanced Materials and Polymer Chemistry Applications

Incorporation into Polymeric Architectures

The incorporation of aminopropionitrile moieties into polymer chains can impart specific functionalities and properties to the resulting material. mdpi.comatlantis-press.com While direct studies on 3-(Tert-Octylamino)Propionitrile are limited, the synthesis of polymers containing other amine and nitrile groups provides a basis for understanding its potential. For instance, polyacrylonitrile (B21495) copolymers containing amine groups have been synthesized through aqueous precipitation copolymerization. atlantis-press.com

The presence of the nitrile group can enhance the thermal stability and chemical resistance of the polymer, while the tertiary amine can offer a site for further chemical modifications, such as quaternization to introduce cationic charges, or can influence the polymer's solubility and adhesive properties. The bulky tert-octyl group would likely increase the polymer's hydrophobicity and affect its morphology and chain packing. mdpi.com

Table 1: Potential Effects of Incorporating this compound into Polymer Chains

Structural Feature Potential Effect on Polymer Properties
Tert-Octyl Group Increased hydrophobicity, potential for altered morphology and chain packing.
Amine Group Site for post-polymerization modification, potential for improved adhesion and solubility in specific solvents.

| Propionitrile (B127096) Group | Enhanced thermal stability and chemical resistance. |

This table is illustrative and based on the known effects of similar functional groups in polymers.

Role as a Ligand in Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are pivotal for synthesizing polymers with well-defined architectures. The effectiveness of these methods often relies on a catalyst system, typically a transition metal complexed with a ligand. Amines, particularly multidentate amines, are widely employed as ligands for copper-based ATRP catalysts. nih.govacs.orgitu.edu.tr

In the context of ATRP, this compound could theoretically function as a ligand for the copper catalyst. The nitrogen atom of the amino group can coordinate with the copper center, and the nitrile group could potentially participate in the coordination sphere, although this is less common for simple nitriles compared to chelating amines.

The general synthesis of a copper-based ATRP catalyst complex involves the reaction of a copper(I) or copper(II) halide with the desired ligand in a suitable solvent. The resulting complex's structure and stability would depend on the stoichiometry of the reaction and the coordination properties of the ligand. While specific catalyst complexes with this compound have not been reported, the principles of coordination chemistry suggest that it could form a catalytically active species.

The structure of the ligand plays a crucial role in the activity and control of the ATRP catalyst. nih.govacs.org The steric and electronic properties of the substituents on the ligand influence the equilibrium between the active (Cu(I)) and dormant (Cu(II)) species, which in turn dictates the polymerization rate and the degree of control over the polymer chain growth.

The bulky tert-octyl group in this compound would create significant steric hindrance around the copper center. This steric bulk can have several effects:

Influence on Catalyst Activity: Generally, increasing the steric bulk on the ligand can modulate the catalyst's activity. While highly active catalysts are often desired, a very high activity can lead to a loss of control. The bulky tert-octyl group could potentially fine-tune the catalyst's activity to achieve a controlled polymerization.

Effect on Polymer Tacticity: The steric environment of the catalyst can influence the stereochemistry of the resulting polymer. A bulky ligand might favor the formation of a specific polymer tacticity.

Solubility of the Catalyst: The hydrophobic tert-octyl group would enhance the solubility of the copper complex in nonpolar, organic solvents, which can be advantageous for certain polymerization systems.

The nitrile group's electronic effect could also play a role. The electron-withdrawing nature of the nitrile might influence the redox potential of the copper center, thereby affecting the ATRP equilibrium constant. nih.govacs.org

Table 2: Predicted Structure-Activity Relationships for a this compound-Based ATRP Ligand

Ligand Feature Predicted Effect on ATRP
Bulky Tert-Octyl Group Modulation of catalyst activity, potential for stereocontrol, enhanced solubility in nonpolar media.
Nitrile Group Potential to influence the electronic properties of the copper center.

| Monodentate Nature (potential) | Likely to form a less active catalyst compared to multidentate amine ligands. nih.govacs.org |

This table represents predicted relationships based on established principles of ATRP ligand design.

Theoretical and Computational Chemistry Studies

Molecular Conformation and Energetic Landscape Analysis

A comprehensive understanding of a molecule's behavior begins with the characterization of its three-dimensional structure and the relative energies of its possible conformations. The flexibility of the propionitrile (B127096) and tert-octylamino moieties in 3-(Tert-Octylamino)Propionitrile suggests a complex potential energy surface with multiple local minima corresponding to different conformers.

However, a detailed conformational analysis and energetic landscape mapping for this compound, based on methods such as molecular mechanics or ab initio calculations, are not extensively documented in publicly available scientific literature. Such studies would typically involve systematic or stochastic conformational searches to identify stable geometries. For each conformer, quantum mechanical calculations would then provide accurate energies, allowing for the determination of the global minimum and the relative populations of conformers at different temperatures. This information is crucial for interpreting experimental data and understanding how the molecule interacts with its environment.

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions, providing insights into transition states and reaction barriers. For this compound, a key reaction of interest is its formation, likely through the cyanoethylation of a tert-octylamine (B44039).

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides tools to predict how a molecule will behave in different chemical environments. Reactivity descriptors derived from quantum mechanical calculations, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can offer valuable predictions about a molecule's reactivity and selectivity.

While general principles of reactivity can be inferred from the functional groups present in this compound—namely the nucleophilic secondary amine and the electrophilic nitrile group—specific computational studies predicting its detailed reactivity and selectivity profiles are not available in the reviewed literature. Such studies would be valuable for anticipating its behavior in various reaction conditions and for designing new synthetic applications.

Integration with Experimental Data for Structure-Property Correlations

A powerful application of computational chemistry is its integration with experimental data to establish quantitative structure-property relationships (QSPR). These models correlate calculated molecular descriptors with experimentally observed properties, enabling the prediction of properties for new or untested compounds.

While no specific QSPR studies focused on this compound were found, calculated properties for the compound are available from chemical databases. These properties, derived from computational models, provide estimations of its physicochemical characteristics.

Below is a table of computationally predicted properties for 3-(t-Octylamino)propionitrile. nih.gov

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°)269.99kJ/molJoback Calculated Property
Enthalpy of formation at standard conditions (ΔfH°gas)-69.52kJ/molJoback Calculated Property
Enthalpy of fusion at standard conditions (ΔfusH°)16.02kJ/molJoback Calculated Property
Enthalpy of vaporization at standard conditions (ΔvapH°)54.40kJ/molJoback Calculated Property
Log10 of Water solubility in mol/l (log10WS)-3.35Crippen Calculated Property
Octanol/Water partition coefficient (logPoct/wat)2.704Crippen Calculated Property
McGowan's characteristic volume (McVol)177.210ml/molMcGowan Calculated Property
Critical Pressure (Pc)1978.82kPaJoback Calculated Property
Normal Boiling Point Temperature (Tboil)596.87KJoback Calculated Property
Critical Temperature (Tc)798.23KJoback Calculated Property
Normal melting (fusion) point (Tfus)336.22KJoback Calculated Property
Critical Volume (Vc)0.691m³/kmolJoback Calculated Property

These calculated values serve as a useful starting point for understanding the physical behavior of this compound and can guide experimental design and data interpretation.

Comparative Analysis and Structure Activity Relationships of Amino Nitriles

Comparative Reactivity Studies with Analogous Alkylamino Propionitriles

The reactivity of aminopropionitriles is chiefly determined by the interplay between the amino and nitrile functional groups. The nitrogen atom's lone pair of electrons confers nucleophilic and basic properties, while the nitrile group can undergo hydrolysis or reduction. The nature of the alkyl substituent on the nitrogen atom significantly modulates this reactivity.

When comparing 3-(Tert-Octylamino)Propionitrile to its less sterically hindered analogues, such as 3-(Methylamino)propionitrile or 3-(n-Butylamino)propionitrile, profound differences in reaction rates are expected. The tert-octyl group, a bulky tertiary alkyl substituent, creates significant steric hindrance around the nitrogen atom. fastercapital.comchemistrylearner.com This physical obstruction impedes the approach of electrophiles, thereby reducing the rate of reactions such as N-alkylation and N-acylation compared to primary or less bulky secondary alkylamino propionitriles.

For instance, in a typical nucleophilic substitution reaction, the accessibility of the nitrogen lone pair is paramount. youtube.com While the tert-octyl group is electron-donating, which should intrinsically increase the nitrogen's nucleophilicity, the steric blockade is the dominant effect, leading to a marked decrease in reaction velocity. libretexts.org This principle is fundamental in organic synthesis, where bulky groups are often used to control selectivity by preventing reactions at certain sites. fastercapital.com

Steric and Electronic Effects of Alkyl Substituents on Chemical and Biological Activity

The chemical and biological behavior of an amino nitrile is governed by the steric and electronic properties of its substituents. In this compound, these effects are particularly pronounced.

Steric Effects: Steric hindrance refers to the repulsive forces between electron clouds of bulky groups, which can influence molecular shape and reactivity. chemistrylearner.com The tert-octyl group is a quintessential example of a sterically demanding substituent. fastercapital.com Its sheer size physically shields the nitrogen atom, limiting its ability to participate in intermolecular interactions such as hydrogen bonding or to act as a nucleophile in chemical reactions. chemistrylearner.comyoutube.com In a biological context, this steric bulk can be a critical determinant of binding affinity and selectivity. For a molecule to be biologically active, it must fit into a specific binding pocket of a target protein, such as an enzyme or receptor. The large, three-dimensional profile of the tert-octyl group means it can only be accommodated by proteins with large, accessible hydrophobic pockets. This can impart high selectivity, preventing the molecule from binding to other proteins with smaller or more constricted active sites. mdpi.com

Electronic Effects: Electronic effects arise from a substituent's ability to donate or withdraw electron density, which alters the charge distribution within the molecule. taylorandfrancis.comyoutube.com Alkyl groups, including the tert-octyl group, are known to be weakly electron-donating through an inductive effect (+I). taylorandfrancis.com This effect pushes electron density through the sigma bonds towards the nitrogen atom. In theory, this increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity. However, as previously noted, this electronic influence is often overshadowed by the more powerful steric hindrance. libretexts.org The linear nitrile group, being several bonds away, experiences a negligible electronic effect from the alkyl substituent. Its primary electronic character remains that of a polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor or an electrophilic "warhead" in reactions with nucleophiles. nih.govenamine.net

Design Principles for Novel Amino Nitrile Compounds

Amino nitriles are valuable scaffolds in medicinal chemistry, particularly for the development of enzyme inhibitors. mdpi.comnih.gov The design of novel, potent, and selective amino nitrile compounds hinges on the strategic manipulation of their structural components to optimize interactions with a biological target.

The Nitrile as a Pharmacophore: The nitrile group is a versatile pharmacophore. It is a potent hydrogen bond acceptor and its linear geometry allows it to fit into narrow binding pockets. nih.gov In certain classes of inhibitors, particularly for cysteine proteases, the nitrile group acts as an electrophilic "warhead," forming a reversible covalent bond with a cysteine residue in the enzyme's active site. acs.orgmdpi.com The design process must consider whether the nitrile is intended for non-covalent interactions or as a reactive covalent modifier.

The Amino Substituent for Selectivity and Affinity: The substituent on the amino group is a key handle for tuning the molecule's properties.

Steric Control: As exemplified by the tert-octyl group, bulky substituents can be used to achieve selectivity. By designing a substituent that matches the size and shape of a specific sub-pocket in the target enzyme, binding to off-target enzymes with different topographies can be minimized. This is a core principle of structure-based drug design. nih.gov

Hydrophobic Interactions: Large, nonpolar groups like the tert-octyl group can form strong hydrophobic interactions within a protein's binding site, significantly contributing to binding affinity.

The Propyl Linker: The flexible three-carbon chain connecting the amino and nitrile groups allows the two ends of the molecule to adopt a wide range of conformations. This flexibility enables the molecule to find an optimal binding mode, simultaneously placing the amino substituent in one pocket and the nitrile group in another. Modifying the linker's length or rigidity is another strategy to fine-tune the inhibitor's fit to the target.

The overarching design principle is to create a molecule that presents a complementary set of steric and electronic features to the target's active site. A bulky, hydrophobic group like tert-octyl might be incorporated to target a large hydrophobic pocket, while the nitrile is positioned to interact with a polar or catalytic residue, leading to a potent and selective inhibitor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.